Etoxybamide
Overview
Description
Etoxybamide is a sedative . It is used for research purposes and not intended for human or veterinary use .
Molecular Structure Analysis
Etoxybamide has a molecular formula of C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da . The ChemSpider ID for Etoxybamide is 455546 .
Physical And Chemical Properties Analysis
Etoxybamide has a density of 1.1±0.1 g/cm3, a boiling point of 419.4±30.0 °C at 760 mmHg, and a flash point of 207.4±24.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is -2.03 .
Scientific Research Applications
Understanding Ethionamide Resistance in Mycobacteria
Etoxybamide, closely related to Ethionamide (ETH), has been instrumental in studying ETH resistance mechanisms in Mycobacteria, including Mycobacterium tuberculosis, which causes tuberculosis (TB). ETH, a crucial second-line antitubercular drug, necessitates activation by mycobacterial enzymes to exert its antimicrobial effects. Research focusing on the ETH repressor, EthR, and its interaction with the ETH activator gene, ethA, provides critical insights into the genetic and molecular mechanisms underlying ETH resistance. These studies reveal that EthR, belonging to the TetR/CamR family of transcriptional regulators, negatively regulates ethA expression, impacting ETH's effectiveness against TB (Engohang-Ndong et al., 2003; Dover et al., 2004). Understanding this resistance mechanism is vital for developing more effective TB treatments.
Advancements in Drug-Induced Toxicity Prediction
The eTOX project exemplifies the application of Etoxybamide-related compounds in advancing in silico prediction of drug-induced toxicity. By sharing preclinical study data from pharmaceutical companies, this initiative has established a comprehensive database to facilitate predictive modeling of potential drug toxicities. This approach aids in early hazard identification and risk assessment during drug development, showcasing how data on compounds like Etoxybamide can contribute to safer and more efficient drug discovery processes (Cases et al., 2014).
Insights into Mycobacterial Drug Activation
Research into the activation of Ethionamide, closely related to Etoxybamide, has shed light on the enzymatic processes required for its antimicrobial activity against Mycobacterium tuberculosis. The identification of EthA, a monooxygenase that activates ETH, and the regulatory role of EthR, provides a deeper understanding of the metabolic pathways in mycobacteria that influence drug efficacy. This knowledge is crucial for the development of new therapeutic strategies to combat multidrug-resistant tuberculosis (Baulard et al., 2000).
Phytoremediation Potential
While not directly related to Etoxybamide, studies on phytoremediation potentials of selected tropical plants for Ethidium bromide offer insights into the broader application of chemical compounds in environmental science. Such research highlights the ability of plants to absorb and remediate contaminants, providing a sustainable method to address environmental pollution. Though Ethidium bromide is distinct from Etoxybamide, the methodology and findings underscore the importance of exploring all compounds' environmental interactions and remediation potentials (Uera et al., 2007).
properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-4-1-2-6(10)7-3-5-9/h8-9H,1-5H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPPMMWHSHDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etoxybamide | |
CAS RN |
66857-17-8 | |
Record name | Etoxybamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOXYBAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654KS873DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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